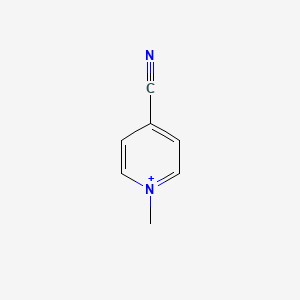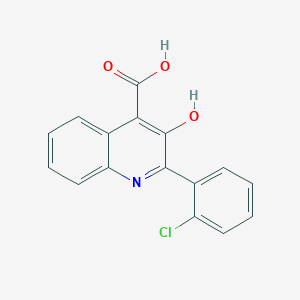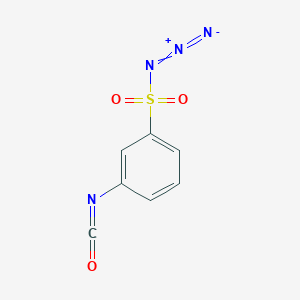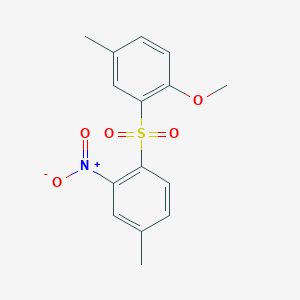
Platinum--terbium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–terbium (2/1) is a compound that combines the unique properties of platinum and terbium Platinum is a well-known precious metal with excellent catalytic properties, while terbium is a rare earth element known for its magnetic and luminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of platinum–terbium (2/1) typically involves the co-precipitation method, where platinum and terbium salts are dissolved in a suitable solvent and then precipitated using a reducing agent. The reaction conditions, such as temperature, pH, and concentration of the reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of platinum–terbium (2/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for better control over the composition and properties of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Platinum–terbium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both platinum and terbium.
Common Reagents and Conditions
Oxidation: Platinum–terbium (2/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are usually carried out under controlled conditions to prevent the formation of unwanted by-products.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents for these reactions include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while reduction reactions may produce metallic platinum and terbium.
Scientific Research Applications
Chemistry
In chemistry, platinum–terbium (2/1) is used as a catalyst in various reactions, including hydrogenation, oxidation, and polymerization. Its unique properties make it an effective catalyst for these processes, leading to higher reaction rates and selectivity.
Biology
In biological research, platinum–terbium (2/1) is used in bioimaging and biosensing applications. The luminescent properties of terbium make it suitable for use in fluorescent probes, while the catalytic properties of platinum enhance the sensitivity and specificity of these probes.
Medicine
In medicine, platinum–terbium (2/1) is being explored for its potential use in cancer therapy. The compound’s ability to generate reactive oxygen species (ROS) and its magnetic properties make it a promising candidate for targeted drug delivery and magnetic hyperthermia treatments.
Industry
In industrial applications, platinum–terbium (2/1) is used in the production of advanced materials, such as magnetic alloys and luminescent coatings. These materials have applications in electronics, optics, and energy storage.
Mechanism of Action
The mechanism of action of platinum–terbium (2/1) involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the compound facilitates the transfer of electrons and protons, leading to the activation of reactants and the formation of products. In biological systems, the compound’s luminescent and magnetic properties enable it to interact with cellular components, leading to enhanced imaging and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Platinum–gadolinium (2/1): Similar to platinum–terbium (2/1), this compound combines the catalytic properties of platinum with the magnetic properties of gadolinium. gadolinium has different magnetic properties compared to terbium, resulting in variations in their applications.
Platinum–europium (2/1): This compound combines platinum with europium, another rare earth element known for its luminescent properties. The luminescence of europium differs from that of terbium, making this compound suitable for different bioimaging and sensing applications.
Uniqueness
Platinum–terbium (2/1) is unique due to the specific combination of platinum’s catalytic properties and terbium’s magnetic and luminescent properties
Properties
CAS No. |
12066-92-1 |
|---|---|
Molecular Formula |
Pt2Tb |
Molecular Weight |
549.1 g/mol |
IUPAC Name |
platinum;terbium |
InChI |
InChI=1S/2Pt.Tb |
InChI Key |
KPWQDCUYCNFOSV-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)

![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)


![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)





![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)

